2-Chloro-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene
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Overview
Description
2-Chloro-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF4O. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene involves the reaction of 2-chloro-4-fluoro-1-methoxybenzene with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out in a solvent like dichloromethane at low temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include steps like distillation and purification to ensure the final product’s quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Scientific Research Applications
2-Chloro-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action for 2-Chloro-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene largely depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products through substitution, oxidation, or reduction . The molecular targets and pathways involved are specific to the reactions it undergoes and the products formed .
Comparison with Similar Compounds
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Similar in structure but lacks the methoxy group.
3-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Another closely related compound with slight structural differences.
Uniqueness: 2-Chloro-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceuticals .
Properties
IUPAC Name |
2-chloro-3-fluoro-1-methoxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c1-14-5-3-2-4(8(11,12)13)7(10)6(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEYEWCJCLKBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(F)(F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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